molecular formula C14H17N3O2S B2591834 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034589-08-5

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2591834
CAS No.: 2034589-08-5
M. Wt: 291.37
InChI Key: RREFTFDGMOGEDP-UHFFFAOYSA-N
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Description

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a fused pyrazole-pyridine core. The compound is structurally characterized by a benzenesulfonamide group attached via a methylene linker to the 3-position of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c18-20(19,13-6-2-1-3-7-13)16-11-12-10-15-17-9-5-4-8-14(12)17/h1-3,6-7,10,16H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREFTFDGMOGEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNS(=O)(=O)C3=CC=CC=C3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) may be employed.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrazolo[1,5-a]pyridine ring. Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: : Reduction reactions can target the sulfonamide group, converting it to a sulfinamide or sulfide. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: : The benzenesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), peracids.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Formation of sulfinamides or sulfides.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide. Key differences lie in heterocyclic cores, substituents, and biological activities.

Core Heterocycle Variations
Compound Name Core Structure Key Substituents Melting Point (°C) Purity (%) Biological Activity/Application
This compound (Target) Pyridine-fused pyrazole Benzenesulfonamide N/A N/A N/A (hypothetical TLR/kinase modulation)
N-(7-((Methylsulfonyl)methyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)benzenesulfonamide (Compound 8, ) Pyrazine-fused pyrazole Benzenesulfonamide, methylsulfonylmethyl 222 >98 Kinase inhibition (implied by synthesis)
Atuliflaponum () Pyrazine-fused pyrazole Cyclohexanecarboxamide, 5-methylpyrazole N/A N/A Immunomodulatory (CSF3R targeting)
(5R,7S)-5-(4-ethylphenyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide () Pyrimidine-fused pyrazole Trifluoromethyl, ethylphenyl, 4-methoxybenzyl N/A N/A Antiviral or anti-inflammatory (inferred)

Key Observations :

  • Heterocyclic Core: Pyridine (target) vs. pyrazine (Compound 8, Atuliflaponum) vs. pyrimidine ().
  • Substituents : Sulfonamide (target, Compound 8) vs. carboxamide (Atuliflaponum, ). Sulfonamides exhibit stronger acidity (pKa ~10) compared to carboxamides (pKa ~15), influencing solubility and membrane permeability .

Biological Activity

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyridine core linked to a benzenesulfonamide moiety. This unique combination may confer distinct pharmacological properties.

PropertyValue
Molecular FormulaC13H16N4O2S
Molecular Weight284.36 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO
Boiling PointNot available

This compound is believed to act primarily as an enzyme inhibitor . Preliminary studies suggest it may inhibit specific kinases or receptors involved in inflammatory and neurodegenerative pathways. The pyrazolo[1,5-a]pyridine structure is known for its ability to interact with various biological targets due to the presence of nitrogen atoms that can form hydrogen bonds and coordinate with metal ions.

Antiinflammatory Properties

Research indicates that compounds with a pyrazole core exhibit anti-inflammatory effects. For instance, related pyrazole derivatives have shown inhibition of pro-inflammatory cytokines such as TNFα and IL-6 in cell lines. A study demonstrated that similar pyrazolo compounds inhibited the p38 MAPK pathway with IC50 values ranging from 10 nM to 53 nM .

Anticancer Activity

The potential anticancer properties of this compound have been explored through various assays. In vitro studies revealed that certain pyrazolo derivatives could induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell growth and survival. One study reported an IC50 value of 0.004 μM for a structurally similar compound against cancer cell proliferation .

Case Studies

  • Inhibition of p38 MAPK : A series of pyrazole derivatives were tested for their ability to inhibit the p38 MAPK enzyme. The most potent inhibitor exhibited an IC50 value of 0.004 μM and effectively reduced TNFα production in LPS-treated models .
  • Neutrophil Migration : Another study evaluated the impact of pyrazole compounds on neutrophil migration induced by IL-8. Compounds showed varying degrees of inhibition with IC50 values from 10 nM to 55 nM, indicating their potential as anti-inflammatory agents .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound better, it is essential to compare it with similar compounds:

Compound NameBiological ActivityIC50 (nM)
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidinep38 MAPK Inhibitor13
4-Methylene-pyridineAnti-inflammatory42
N-(1H-Pyrazol-4-yl)-N'-(phenyl)ureaNeutrophil migration inhibition10

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